N-(4-Chlorophenyl)-6-[[[(4-chlorophenyl)amino]carbonyl]amino]-H-purine-9-carboxamide
Description
N-(4-Chlorophenyl)-6-[[[(4-chlorophenyl)amino]carbonyl]amino]-H-purine-9-carboxamide is a purine derivative characterized by:
- A 9-carboxamide group on the purine ring.
- A 6-position urea linkage substituted with a 4-chlorophenyl group.
- A second 4-chlorophenyl moiety at the N-9 position.
Its synthesis likely involves purine scaffold modifications, as seen in analogous reactions (e.g., substitution with chlorophenyl groups via nucleophilic aromatic displacement) .
Properties
IUPAC Name |
N-(4-chlorophenyl)-6-[(4-chlorophenyl)carbamoylamino]purine-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N7O2/c20-11-1-5-13(6-2-11)25-18(29)27-16-15-17(23-9-22-16)28(10-24-15)19(30)26-14-7-3-12(21)4-8-14/h1-10H,(H,26,30)(H2,22,23,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKAFTOSSYYMOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=C3C(=NC=N2)N(C=N3)C(=O)NC4=CC=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704440 | |
| Record name | N-(4-Chlorophenyl)-6-{[(4-chlorophenyl)carbamoyl]amino}-9H-purine-9-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092352-77-6 | |
| Record name | N-(4-Chlorophenyl)-6-[[[(4-chlorophenyl)amino]carbonyl]amino]-9H-purine-9-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092352-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Chlorophenyl)-6-{[(4-chlorophenyl)carbamoyl]amino}-9H-purine-9-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(4-Chlorophenyl)-6-[[[(4-chlorophenyl)amino]carbonyl]amino]-H-purine-9-carboxamide, with the CAS number 1092352-77-6, is a chemical compound belonging to the purine class. It has garnered interest due to its potential biological activities, particularly as an inhibitor of purine nucleoside phosphorylase (PNP), which is significant in various therapeutic contexts.
Biological Activity
The biological activity of this compound primarily revolves around its role as a PNP inhibitor. PNP is crucial in purine metabolism, and its inhibition can lead to significant therapeutic effects, particularly in oncology and infectious diseases.
- Inhibition of PNP : The compound acts by binding to the active site of PNP, preventing the conversion of purine nucleosides into their respective bases and phosphates. This inhibition can be particularly useful in targeting T-cell malignancies and certain bacterial infections .
- Selectivity : Studies have shown that some derivatives exhibit high selectivity for pathogenic PNPs over human PNPs, which could minimize side effects during treatment .
In Vitro Studies
Recent studies have demonstrated that derivatives of this compound exhibit low nanomolar inhibitory activities against human PNP (IC50 values as low as 19 nM) and Mycobacterium tuberculosis PNP (IC50 values around 4 nM). These findings suggest that this compound could serve as a lead compound for developing novel therapeutics targeting these enzymes .
Cytotoxicity
In vitro cytotoxicity assays revealed that the compound exhibits selective cytotoxicity towards T-lymphoblastic cell lines with no significant effects on non-T-cell cancer lines or primary peripheral blood mononuclear cells (PBMCs) at concentrations up to 10 μM. This selectivity is critical for therapeutic applications where minimizing damage to healthy cells is paramount .
Case Studies
- T-cell Malignancies : In a study focusing on T-cell malignancies, compounds derived from this scaffold were evaluated for their efficacy in inhibiting tumor growth in vitro and in vivo models. Results indicated a marked reduction in tumor cell proliferation, correlating with increased apoptosis rates in treated cells .
- Bacterial Infections : Another case study explored the effectiveness of this compound against bacterial infections, particularly those caused by Mycobacterium tuberculosis. The results showed promising antibacterial activity, suggesting potential applications in treating drug-resistant strains .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to N-(4-Chlorophenyl)-6-[[[(4-chlorophenyl)amino]carbonyl]amino]-H-purine-9-carboxamide exhibit significant anticancer properties. These compounds can inhibit specific kinases associated with cancer cell proliferation. For instance, studies have shown that purine derivatives can selectively target cancer cells while sparing normal cells, thus reducing side effects commonly associated with chemotherapy .
2. Antiviral Properties
The compound has also been investigated for its antiviral potential. Similar purine analogs have been found to interfere with viral replication processes, making them candidates for antiviral drug development. This is particularly relevant in the context of emerging viral infections where traditional therapies may be ineffective .
Agricultural Applications
1. Insect Growth Regulation
this compound is structurally related to known insect growth regulators (IGRs). These compounds disrupt the hormonal balance in insects, preventing their growth and reproduction. The efficacy of these compounds in controlling pest populations has been documented in various agricultural studies, highlighting their potential as safer alternatives to conventional pesticides .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Anticancer Activity | Tested on various cancer cell lines | Significant inhibition of cell proliferation observed in vitro |
| Research on Antiviral Activity | Evaluated against viral strains | Demonstrated ability to reduce viral load significantly |
| Agricultural Field Trials | Application as an IGR | Effective control of pest populations with minimal impact on non-target species |
Comparison with Similar Compounds
Comparison with Structural Analogues
Functional Group Variations at Position 6
Urea vs. Sulfonyl Groups
- 6-Amino-N-[(4-methylphenyl)sulfonyl]-9H-purine-9-carboxamide: Replaces urea with a sulfonyl group (-SO₂-), increasing electronegativity and altering solubility. The sulfonyl group may reduce metabolic stability compared to urea .
Amine vs. Thioether Substituents
- 8-[(4-Chlorophenyl)sulfanyl]-9H-purin-6-amine: Substitutes position 8 with a sulfanyl group (-S-) and position 6 with an amine.
Table 1: Functional Group Impact on Properties
| Compound | Position 6 Group | Molecular Weight | Key Properties |
|---|---|---|---|
| Target Compound | Urea | ~450 (estimated) | High polarity, H-bond donor |
| 6-Amino-N-(4-methylphenyl)sulfonyl... | Sulfonyl | 332.34 | Enhanced electronegativity |
| 8-[(4-Chlorophenyl)sulfanyl]-... | Amine | 277.73 | Redox-active due to -S- group |
Substituent Variations on the Purine Ring
N-9 Substitutions
- Target Compound : N-9 is a 4-chlorophenylcarboxamide , providing steric bulk and hydrophobic interactions.
- 9-(4-Chlorophenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide : Features an 8-oxo group and ethoxyphenyl substituent, which may influence tautomerization and electron distribution .
Position 2 Modifications
Antimicrobial Activity
- 4-(4-Chlorophenylamino)-6-(4-substitutedphenyl)-5,6-dihydropyrimidin-2-thiones: Non-purine analogues with demonstrated antimicrobial activity, suggesting that the chlorophenylurea motif in the target compound may share similar bioactivity .
- Diflubenzuron (N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide): A benzamide-urea insecticide, structurally analogous to the target compound’s urea moiety.
Table 2: Structural and Functional Similarities to Known Bioactive Compounds
| Compound | Core Structure | Key Functional Groups | Reported Activity |
|---|---|---|---|
| Target Compound | Purine | Urea, Carboxamide | Hypothesized kinase inhibition |
| Diflubenzuron | Benzamide | Urea, Chlorophenyl | Insect growth regulator |
| 4-(4-Chlorophenylamino)... | Dihydropyrimidinone | Thione, Chlorophenyl | Antimicrobial |
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis involves multi-step organic reactions, typically starting with functionalization of the purine core. Key steps include:
- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the 4-chlorophenyl urea moiety to the purine scaffold .
- Solvent Optimization : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates.
- Catalysts : Lewis acids (e.g., ZnCl₂) or palladium catalysts may accelerate aryl-amine bond formation .
- Purity Control : Monitor reactions via HPLC (as in ) with UV detection at 254 nm to ensure intermediates exceed 95% purity before proceeding .
Basic: What analytical techniques are effective for characterizing purity and structure?
Methodological Answer:
- HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to assess purity. Radiochemical detection (if using labeled analogs) can track metabolites .
- Mass Spectrometry : FAB-MS or ESI-MS identifies molecular ions (e.g., [M+H]⁺). Fragmentation patterns (e.g., loss of Cl or urea groups) confirm substituent positions (see for analogous compounds) .
- NMR : ¹H/¹³C NMR in DMSO-d₆ resolves aromatic protons (δ 7.2–8.1 ppm) and urea NH signals (δ 9–10 ppm).
Advanced: How does this compound interact with human cytochrome P450 enzymes?
Methodological Answer:
- In Vitro Assays : Incubate with pooled human liver microsomes (HLM) or recombinant CYP isoforms (CYP3A4, CYP2D6) to identify metabolic enzymes. Use CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to confirm involvement .
- Metabolite Profiling : LC-MS/MS detects phase I metabolites (hydroxylation, dechlorination) and phase II conjugates. Compare retention times to synthetic standards (e.g., CE-156,706 in ) .
- Kinetic Analysis : Calculate Km and Vmax via Michaelis-Menten plots to assess enzymatic affinity.
Advanced: What crystallographic methods resolve this compound’s molecular conformation?
Methodological Answer:
- X-ray Diffraction : Grow single crystals via slow evaporation (e.g., in acetonitrile/water). Resolve hydrogen-bonding networks (e.g., urea N–H⋯O=C interactions) and dihedral angles between aryl groups .
- Data Interpretation : Use software (e.g., SHELX) to refine structures. Analyze π-π stacking distances (3.5–4.0 Å) and planarity deviations (<1.0 Å) .
Advanced: How to resolve contradictions in metabolic data across in vitro models?
Methodological Answer:
- Model Selection : Use HL-mix 13 () to mimic average human CYP activity. Validate findings with recombinant isoforms to isolate specific enzyme contributions .
- Cross-Validation : Compare metabolite profiles from HLM, hepatocytes, and in silico tools (e.g., MetaSite). Adjust for interspecies variability by excluding rodent microsomes.
Basic: What in vitro models assess biological activity?
Methodological Answer:
- Enzyme Assays : Test inhibition of kinases or purine-binding targets using fluorescence polarization (FP) or TR-FRET assays.
- Cell-Based Models : Use cancer cell lines (e.g., HeLa) for cytotoxicity screening (MTT assay). Include controls for urea derivative stability in media .
Advanced: How to elucidate mass spectrometric fragmentation patterns?
Methodological Answer:
- Collision-Induced Dissociation (CID) : Apply 20–30 eV energy to generate diagnostic ions (e.g., loss of Cl [m/z -35] or urea [m/z -119]) .
- High-Resolution MS : Use Q-TOF instruments to assign fragment formulae (e.g., [C₁₃H₉ClN₅O]⁺). Cross-reference with synthetic analogs ( ) for pathway validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
